

Discovery and First Synthesis of Methoxymethyltrimethylsilane: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methoxymethyltrimethylsilane

Cat. No.: B088755

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the seminal discovery and inaugural synthesis of **methoxymethyltrimethylsilane**, a valuable reagent in organic chemistry. We will explore the original experimental protocol, present key quantitative data, and provide a visual representation of the synthesis workflow.

Introduction

The field of organosilicon chemistry has provided a plethora of versatile reagents for organic synthesis. Among these, alkoxymethyltrimethylsilanes serve as important building blocks and protecting groups. This document focuses on the foundational synthesis of the simplest member of this class, **methoxymethyltrimethylsilane**, as first reported by J. L. Speier in 1948.

The First Synthesis: Speier, 1948

The first documented synthesis of **methoxymethyltrimethylsilane** was achieved by J. L. Speier and reported in the Journal of the American Chemical Society.^[1] The synthesis involves the reaction of chloromethyltrimethylsilane with sodium methoxide in a methanol solvent. Speier's work was pivotal in demonstrating a viable method for the formation of the Si-CH₂-O linkage, and it also investigated the competing cleavage of the Si-C bond by alkoxides.

Experimental Protocol

The following is a detailed description of the experimental procedure as reported by Speier for the first synthesis of **methoxymethyltrimethylsilane**.^[1]

Objective: To synthesize **methoxymethyltrimethylsilane** from chloromethyltrimethylsilane and sodium methoxide.

Reagents:

- Sodium (Na)
- Dry Methanol (CH_3OH)
- Chloromethyltrimethylsilane ($(\text{CH}_3)_3\text{SiCH}_2\text{Cl}$)

Procedure:

- Preparation of Sodium Methoxide Solution: 26 grams (1.13 moles) of sodium was dissolved in 400 mL of dry methanol. This in situ preparation generates a solution of sodium methoxide (NaOCH_3) in methanol.
- Reaction: 122.5 grams (1 mole) of chloromethyltrimethylsilane was added to the freshly prepared sodium methoxide solution.
- Reflux: The reaction mixture was heated to boiling and maintained at reflux for a period of two hours.
- Work-up and Distillation: Following the reflux period, the reaction mixture was distilled.
 - A significant portion of the distillate was an azeotrope of **methoxymethyltrimethylsilane** and methanol, which boiled at 60°C . This azeotrope contained 64% of the desired ether by volume.
 - A second, poorly defined fraction was collected at 61°C , which contained the ether, methanol, and some unreacted chloromethyltrimethylsilane.

- A third fraction was collected at 64°C, consisting of methanol with no silicon-containing compounds.
- Purification: The first two fractions containing the product were combined, washed with water to remove the methanol, and then redistilled to yield the pure **methoxymethyltrimethylsilane**.

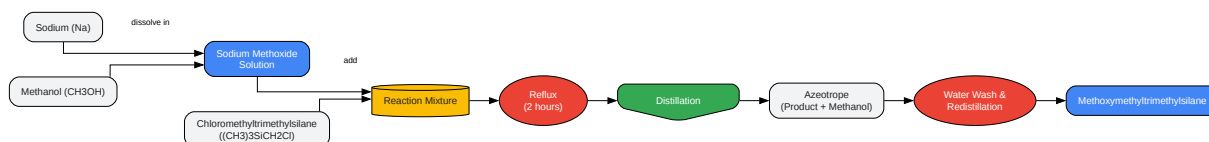
Quantitative Data

The following table summarizes the key quantitative data from Speier's original publication on the synthesis of **methoxymethyltrimethylsilane**.^[1]

Parameter	Value
Reactants	
Sodium	26 g (1.13 mol)
Methanol	400 mL
Chloromethyltrimethylsilane	122.5 g (1.0 mol)
Reaction Conditions	
Solvent	Methanol
Reaction Time	2 hours
Reaction Temperature	Boiling point of methanol
Product Information	
Product Name	Methoxymethyltrimethylsilane
Boiling Point (pure)	83°C
Boiling Point (azeotrope with methanol)	60°C
Composition of Azeotrope	64% Methoxymethyltrimethylsilane (by volume)
Yield	A "good yield" was reported, though a specific percentage was not provided in the initial publication for the methoxy derivative. For the analogous ethoxy derivative, a 70% yield was reported.
Side Reactions	No detectable amount of cleavage of the chloromethyl group was observed.

Synthesis Workflow

The following diagram illustrates the logical flow of the first synthesis of **methoxymethyltrimethylsilane**.



[Click to download full resolution via product page](#)

Caption: Workflow for the first synthesis of **Methoxymethyltrimethylsilane**.

Conclusion

The seminal work of J. L. Speier in 1948 laid the groundwork for the synthesis of **methoxymethyltrimethylsilane**.^[1] The straightforward reaction of chloromethyltrimethylsilane with sodium methoxide in methanol provided a robust method for obtaining this valuable synthetic intermediate. The detailed experimental protocol and the characterization of the product's properties from this original research continue to be of fundamental importance to chemists in both academic and industrial settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. electronicsandbooks.com [electronicsandbooks.com]
- To cite this document: BenchChem. [Discovery and First Synthesis of Methoxymethyltrimethylsilane: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b088755#discovery-and-first-synthesis-of-methoxymethyltrimethylsilane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com